molecular formula C11H19NO5 B12993180 4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid CAS No. 1926190-19-3

4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid

Cat. No.: B12993180
CAS No.: 1926190-19-3
M. Wt: 245.27 g/mol
InChI Key: FLOIRPHMSVNBOJ-UHFFFAOYSA-N
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Description

4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid is a chemical compound that belongs to the class of oxazepanes. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid typically involves the protection of amine groups using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under different temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine, various oxides, and substituted derivatives depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable intermediates during chemical reactions .

Comparison with Similar Compounds

4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the position of the carboxylic acid group, which provides distinct chemical properties and reactivity compared to other Boc-protected compounds.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-8(9(13)14)16-7-6-12/h8H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOIRPHMSVNBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(OCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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